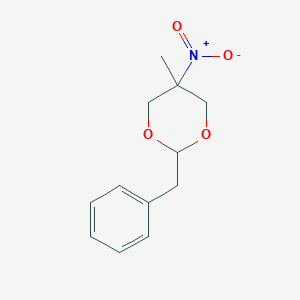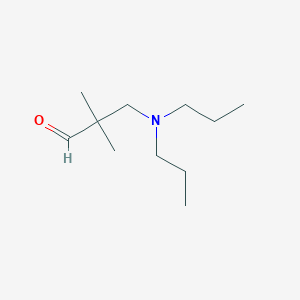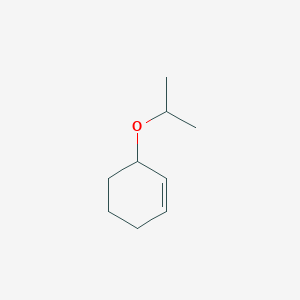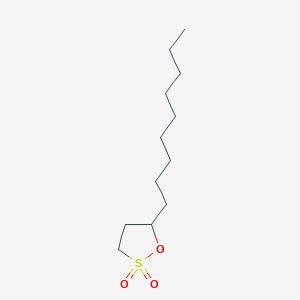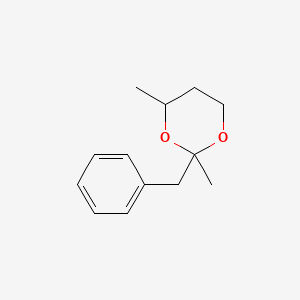
2-Benzyl-2,4-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2,4-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a condensation mechanism .
Industrial Production Methods: In an industrial setting, the production of 2-Benzyl-2,4-dimethyl-1,3-dioxane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,4-dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxane involves its ability to stabilize reactive intermediates through resonance and inductive effects. The compound’s structure allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its reactivity with other organic molecules, facilitating the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Similar in structure but differs in reactivity and applications.
Barbituric Acid: Shares some chemical properties but is primarily used in medicinal chemistry.
Uniqueness: 2-Benzyl-2,4-dimethyl-1,3-dioxane stands out due to its benzyl substituent, which enhances its reactivity and makes it suitable for specific synthetic applications. Its stability and versatility make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
5406-59-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-benzyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-11-8-9-14-13(2,15-11)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI-Schlüssel |
TXFAVUPKTNYIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(O1)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


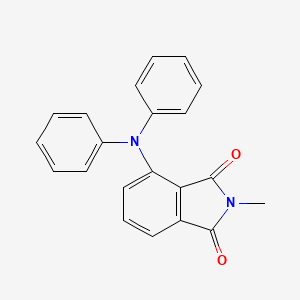
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
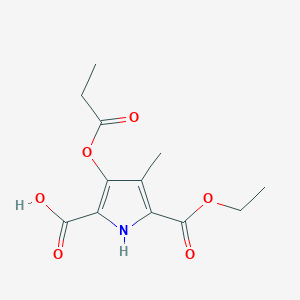
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
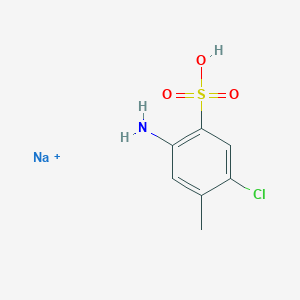
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
